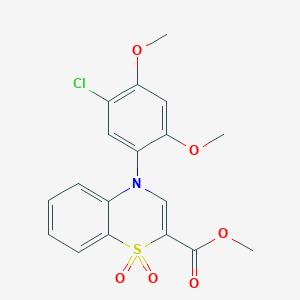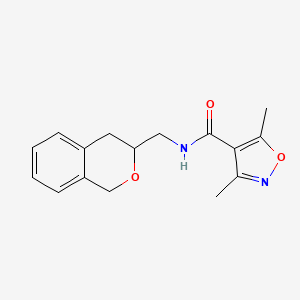![molecular formula C16H24N6O3 B2422152 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923436-18-4](/img/structure/B2422152.png)
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C16H24N6O3 and its molecular weight is 348.407. The purity is usually 95%.
BenchChem offers high-quality 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic Potential
Research has shown that certain derivatives of purine-2,6-dione, similar in structure to the specified compound, exhibit psychotropic activity, potentially acting as ligands for serotonin receptors. These compounds have demonstrated antidepressant and anxiolytic effects in animal models, highlighting their potential for the development of new psychiatric medications (Chłoń-Rzepa et al., 2013).
Antitumor Activity
Some triazine derivatives have been synthesized for their potential antitumor activities. These compounds, through various synthetic routes, have shown promise against certain cancer cell lines, indicating the utility of triazine frameworks in the development of anticancer agents (Badrey & Gomha, 2012).
Synthetic Applications
Triazine compounds have been utilized as reagents in organic synthesis, such as in the O-benzylation of alcohols. These studies demonstrate the versatility of triazine-based compounds in facilitating various chemical transformations, offering new tools for synthetic chemists (Fujita, Kakuyama, & Kunishima, 2017).
Green Chemistry Applications
The exploration of triazine compounds in green chemistry has led to the development of novel synthetic methodologies. For example, microwave-assisted synthesis of pyridine-pyrimidines using triazine derivatives as catalysts underlines the role of these compounds in promoting more efficient and environmentally friendly chemical processes (Rahmani et al., 2018).
Material Science
In material science, triazine derivatives have been investigated for their potential in creating new polymeric materials. The incorporation of triazine structures into polymers can influence the properties of the material, such as enhancing thermal stability or introducing fluorescence, making them suitable for various applications (Rao et al., 2015).
properties
IUPAC Name |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-4-5-7-20-14(24)12-13(19(3)16(20)25)17-15-21(12)10-11(2)18-22(15)8-6-9-23/h23H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFNATMJVMOWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCCO)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)

![1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422083.png)
![N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide](/img/structure/B2422084.png)

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride](/img/structure/B2422088.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)